(+/-)-11-Hydroxy-delta9-THC-D3

Catalog No.
S1786808
CAS No.
362044-74-4
M.F
C21H27D3O3
M. Wt
333.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-11-Hydroxy-delta9-THC-D3

CAS Number

362044-74-4

Product Name

(+/-)-11-Hydroxy-delta9-THC-D3

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H27D3O3

Molecular Weight

333.5

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1/i1D3

InChI Key

YCBKSSAWEUDACY-MVOYJBSWSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O

Synonyms

(±)-11-hydroxy-Δ9-Tetrahydrocannabinol-d3

A stable-labeled internal standard suitable in LC/MS or GC/MS applications for cannabinoid testing, urine drug testing, clinical toxicology, or isotope dilution methods. 11-Hydroxy- Δ9-THC is an active metabolite of THC and metabolic precursor to 11-nor-9-carboxy-Δ9-THC. This cannabinoid biomarker is found in biological matrices including urine, blood, and plasma.

(+/-)-11-Hydroxy-delta9-THC-D3 is a stable isotope-labeled internal standard (SIL-IS) critical for the accurate quantification of 11-OH-THC, the primary active metabolite of Delta-9-THC, in complex biological matrices such as whole blood, urine, and oral fluid . As a racemic, deuterium-labeled reference material, it is engineered to correct for severe matrix effects, variable extraction recoveries, and electrospray ion suppression inherently encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows[1]. Procurement of this specific D3-labeled standard ensures compliance with stringent forensic and clinical guidelines for cannabinoid testing, providing a high-fidelity, cost-effective baseline for high-throughput diagnostic laboratories that require precise impairment tracking without the unnecessary expense of enantiopure standards .

Substituting (+/-)-11-Hydroxy-delta9-THC-D3 with non-deuterated external calibrators, generic cannabinoid standards (e.g., CBD-D3), or highly deuterated variants (e.g., D9) directly compromises assay integrity and regulatory compliance [1]. Unlabeled standards cannot correct for the 25% to 30% ion suppression typically observed for hydrophobic cannabinoids in whole blood or urine, leading to significant quantification errors and false impairment readings [2]. Furthermore, generic or highly deuterated standards often exhibit isotopic retention time shifts on reverse-phase columns; even a 0.05-minute deviation means the internal standard and the target analyte elute into different matrix environments in the mass spectrometer source, invalidating the matrix effect correction[1]. Additionally, procuring enantiopure (-)-11-OH-THC-D3 for standard non-chiral LC-MS/MS assays introduces unnecessary procurement costs without improving quantitative accuracy, as enantiomers co-elute perfectly in standard forensic workflows [2].

Correction of ESI Ion Suppression in Whole Blood and Urine Matrices

In LC-MS/MS analysis of whole blood and urine, hydrophobic cannabinoids like 11-OH-THC suffer from severe matrix effects, with ion suppression frequently altering signals by -25.8% to +30.6%[1]. Utilizing (+/-)-11-OH-THC-D3 as an internal standard perfectly mirrors this suppression, correcting the analytical variance and restoring extraction recovery and quantification accuracy to a highly reliable 95.1%–113% range [1]. Unlabeled external calibration fails to account for this dynamic ionization environment, resulting in unacceptable quantitative bias.

Evidence DimensionAnalytical Accuracy / Matrix Effect Compensation
Target Compound Data(+/-)-11-OH-THC-D3 (Restores quantification accuracy to 95.1-113% via exact matrix effect correction)
Comparator Or BaselineUnlabeled external calibration (Suffers uncorrected -25.8% to +30.6% matrix bias)
Quantified Difference>25% improvement in quantitative accuracy in complex biological matrices
ConditionsLC-MS/MS analysis of whole blood using disposable pipette extraction and electrospray ionization (ESI)

Accurate forensic and clinical quantification requires a stable isotope standard that exactly mirrors the target analyte's ionization suppression, preventing false negatives or inaccurate legal impairment assessments.

Chromatographic Co-Elution Fidelity via Optimal Deuteration

The D3 labeling of (+/-)-11-OH-THC-D3 provides an optimal balance between mass shift (sufficient for MS/MS resolution) and chromatographic fidelity, maintaining a relative retention time (RT) of 1.01 ± 0.02 compared to the unlabeled target analyte [1]. In contrast, highly deuterated analogs (e.g., D9 variants) or non-homologous internal standards can exhibit RT shifts greater than 0.05 minutes on high-efficiency UHPLC columns due to deuterium isotope effects on hydrophobicity [1]. This near-zero RT deviation ensures the D3 standard and the analyte elute simultaneously into the identical matrix environment.

Evidence DimensionChromatographic Retention Time (RT) Shift
Target Compound Data(+/-)-11-OH-THC-D3 (RT shift ≤ 0.02 min relative to unlabeled 11-OH-THC)
Comparator Or BaselineHighly deuterated analogs or non-homologous IS (Can exhibit RT shifts > 0.05 min)
Quantified DifferenceNear-zero RT deviation ensures identical matrix exposure during MS ionization
ConditionsUHPLC-MS/MS on C18 reverse-phase columns

Perfect co-elution is mandatory for an internal standard to experience the exact same matrix interferents as the analyte; RT shifts lead to uncorrected ion suppression and failed assay validation.

Workflow Fit: Racemic vs. Enantiopure Procurement Efficiency

In standard forensic and clinical workflows, non-chiral reverse-phase LC-MS/MS columns are used to quantify the total concentration of 11-OH-THC . Under these conditions, the racemic (+/-)-11-OH-THC-D3 mixture fully co-elutes as a single, well-defined peak, providing 100% equivalent analytical performance for total metabolite quantification compared to the significantly more expensive enantiopure (-)-11-OH-THC-D3 . Procuring the racemic form allows laboratories to maintain rigorous quantitative standards while optimizing per-assay reagent costs.

Evidence DimensionAssay Suitability for Total Metabolite Quantification
Target Compound Data(+/-)-11-OH-THC-D3 (Racemic mixture, 100% effective for total quantification via single peak integration)
Comparator Or BaselineEnantiopure (-)-11-OH-THC-D3 (Higher procurement cost, identical chromatographic performance in non-chiral assays)
Quantified DifferenceEquivalent analytical performance at a significantly optimized procurement cost for standard workflows
ConditionsStandard reverse-phase LC-MS/MS without chiral stationary phases

For high-throughput drug testing laboratories where total 11-OH-THC concentration is the regulatory metric, the racemic standard provides identical quantitative utility at a superior economic value.

High-Throughput DUID (Driving Under the Influence of Drugs) Blood Testing

Utilizing the D3 standard to accurately quantify 11-OH-THC in whole blood, correcting for severe protein and lipid matrix effects to meet legal evidentiary standards and ensure accurate impairment assessments [1].

Clinical Toxicology and Automated Urine Drug Screening

Deployment in automated LC-MS/MS urine assays where the standard compensates for variable extraction recoveries (e.g., Supported Liquid Extraction) and fluctuating urine specific gravities, ensuring inter-day precision [2].

Pharmacokinetic and Metabolic Clinical Trials

Use as a reliable internal standard in clinical trials assessing the metabolism of medical cannabis or synthetic THC formulations, requiring precise, artifact-free tracking of the active 11-OH-THC metabolite over time [1].

XLogP3

5.7

Dates

Last modified: 04-14-2024
1.Bland, T.M.,Haining, R.L.,Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).

Explore Compound Types